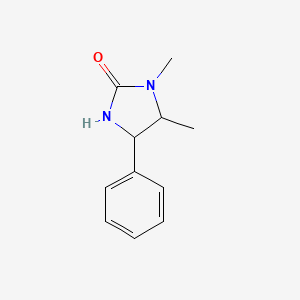

1,5-Dimethyl-4-phenylimidazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethyl-4-phenylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-10(12-11(14)13(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPAZBKCZVVZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861129 | |

| Record name | 1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations and Chiral Recognition in Imidazolidin 2 One Chemistry

Absolute Configuration and Chiral Properties of 1,5-Dimethyl-4-phenylimidazolidin-2-one

This compound is a chiral molecule, and its absolute configuration is crucial to its function as a chiral auxiliary. The stereochemistry of this compound is typically derived from its precursor, ephedrine. For instance, the commercially available (4R,5S)-(-)-1,5-dimethyl-4-phenylimidazolidin-2-one is one common enantiomer. sarchemlabs.com The presence of two stereogenic centers at the C4 and C5 positions dictates the spatial arrangement of the phenyl and methyl substituents, which in turn creates a specific chiral pocket. This defined three-dimensional structure is fundamental to its ability to induce stereoselectivity in chemical transformations.

The chiral nature of this imidazolidin-2-one derivative allows it to be used in the synthesis of enantiomerically enriched compounds. By temporarily incorporating the chiral auxiliary into an achiral substrate, it is possible to direct the approach of a reagent from a specific face, leading to the preferential formation of one enantiomer over the other.

Diastereoselective Control in Organic Transformations Utilizing Imidazolidin-2-one Derivatives

Imidazolidin-2-one derivatives, particularly those derived from ephedrine, have demonstrated significant utility in controlling diastereoselectivity in a variety of organic reactions. researchgate.net These chiral auxiliaries can be acylated and their corresponding enolates can undergo diastereoselective alkylation, aldol, and Michael reactions. The stereochemical outcome is largely dictated by the steric hindrance imposed by the substituents on the imidazolidin-2-one ring, which directs the approach of the electrophile.

For example, ephedrine-based imidazolidin-2-one chiral auxiliaries have been shown to afford good syn-stereoselectivity in the addition of their derived titanium enolates to activated imine systems, providing a pathway to β-amino acids. researchgate.net New this compound-derived acyclic chiral iminic glycine (B1666218) reagents have been prepared and have undergone diastereoselective alkylation with activated alkyl halides and electrophilic olefins. nih.gov

| Reaction Type | Chiral Auxiliary | Electrophile | Major Diastereomer |

| Enolate Alkylation | (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one | Alkyl Halide | Varies with conditions |

| Enolate-Imine Addition | (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one | Activated Imine | syn-product |

The development of methods for the diastereoselective synthesis of imidazolidines through reactions such as the [3+2] cycloaddition of azomethine ylides with imines has further expanded the utility of this scaffold. nih.govrsc.org The diastereomeric ratios in these reactions can be very high, often exceeding 50:1. nih.gov

Enantioselective Synthesis Facilitated by Imidazolidin-2-one Scaffolds

The imidazolidin-2-one framework is a key structural motif in a number of catalysts and reagents for enantioselective synthesis. nih.gov These scaffolds can be incorporated into ligands for metal-catalyzed reactions or used as organocatalysts themselves. The chiral environment provided by the substituted imidazolidin-2-one ring is transferred to the transition state of the reaction, leading to the preferential formation of one enantiomer.

For instance, chiral imidazolidin-2-ones have been synthesized with high enantioselectivity through Pd(II)-catalyzed diamination of 1,3-dienes. mdpi.com Furthermore, MacMillan's imidazolidinone catalysts are well-known for their ability to promote a wide range of enantioselective reactions, including 1,3-dipolar cycloadditions. nih.gov These catalysts have been used to produce polyfunctionalized isoxazolines with good to excellent enantiomeric ratios. nih.gov

The utility of this compound as a chiral auxiliary in the asymmetric synthesis of α-amino acids is a notable application. nih.gov The auxiliary is first attached to glycine to form a chiral iminic glycinimide, which is then diastereoselectively alkylated. Subsequent hydrolysis removes the auxiliary, which can often be recovered, to yield the desired α-amino acid in high enantiomeric purity. nih.gov This methodology is effective for the synthesis of both (S)- and (R)-α-amino acids. nih.gov

| Catalyst/Auxiliary System | Reaction | Product Type | Enantiomeric Excess (ee) |

| MacMillan's Imidazolidinone Catalyst | 1,3-Dipolar Cycloaddition | 4-Isoxazolines | Good to Excellent |

| (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one Auxiliary | Asymmetric Alkylation of Glycine Imine | α-Amino Acids | High |

Conformational Analysis of this compound and its Derivatives

The stereochemical directing ability of this compound and its derivatives is intrinsically linked to their conformational preferences. The five-membered ring of imidazolidin-2-one is not planar and can adopt various envelope or twist conformations. The specific conformation adopted is influenced by the nature and stereochemistry of the substituents on the ring.

In the case of this compound, the bulky phenyl group at C4 and the methyl group at C5 play a significant role in determining the lowest energy conformation. The pseudo-axial and pseudo-equatorial positioning of these substituents will dictate the steric environment around the molecule and, consequently, its reactivity and selectivity as a chiral auxiliary. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including Nuclear Overhauser Effect (NOE) studies, and computational methods are employed to investigate the conformational features of these molecules in solution. mdpi.com Understanding the predominant conformers is crucial for rationalizing the stereochemical outcomes of reactions in which these compounds are involved.

Mechanistic Investigations of Imidazolidin 2 One Ring Formation and Subsequent Reactions

Elucidation of Reaction Pathways and Identification of Key Intermediates in Cyclization Processes

The formation of the imidazolidin-2-one ring generally proceeds through the cyclization of a 1,2-diamine with a carbonylating agent. A common pathway involves the reaction of a diamine with phosgene (B1210022), carbonyldiimidazole, or a similar reagent, which proceeds through a stepwise intermolecular and intramolecular nucleophilic acyl substitution. mdpi.com

While specific studies detailing the isolation of all intermediates for the synthesis of 1,5-Dimethyl-4-phenylimidazolidin-2-one are not extensively documented, the general mechanism for the formation of imidazolidin-2-ones from N,N'-disubstituted ureas provides a plausible pathway. For instance, in acid-catalyzed cyclizations of related urea (B33335) derivatives, the reaction is proposed to initiate with the formation of an oxonium cation, which then undergoes intramolecular cyclization to yield a methoxyimidazolidin-2-one intermediate. Subsequent acid-promoted elimination of a methanol (B129727) molecule leads to the formation of an iminium cation. This cation can then react with a nucleophile or undergo deprotonation-protonation steps to form a more stable isomeric cation before final product formation.

In base-catalyzed intramolecular hydroamidation of propargylic ureas, density functional theory (DFT) calculations suggest a nonassisted cyclization of a deprotonated urea as a favorable pathway. The rate-determining step in this process is the cyclization itself.

For the synthesis of this compound, a plausible pathway involves the cyclization of a corresponding N,N'-disubstituted urea. The reaction likely proceeds through a tetrahedral intermediate, and the rate-determining step is the formation of this intermediate. epfl.chresearchgate.net

Catalytic Roles and Specificities of Reagents in Imidazolidin-2-one Synthesis

A variety of catalysts can be employed for the synthesis of imidazolidin-2-ones, each influencing the reaction pathway and outcome. The choice of catalyst is crucial for achieving high yields and selectivities.

Acid Catalysis: Brønsted acids are often used to promote the cyclization of urea derivatives. The acid facilitates the formation of key cationic intermediates, such as the iminium cation, which is more susceptible to nucleophilic attack, driving the cyclization forward.

Base Catalysis: Strong organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), and 1,1,3,3-Tetramethylguanidine (TMG), have been utilized in the synthesis of derivatives of this compound. researchgate.netnih.govacs.org These bases are effective in deprotonating the urea nitrogen, increasing its nucleophilicity and promoting intramolecular cyclization. For instance, the phosphazene base BEMP has been shown to be a highly active organocatalyst in the intramolecular hydroamidation of propargylic ureas.

Metal Catalysis: Various metal catalysts, including those based on copper, gold, and palladium, have been employed in the synthesis of imidazolidin-2-ones. mdpi.com For example, copper(II) nitrate (B79036) can catalyze the carbonylation of 1,2-diamines with dialkyl carbonates by activating the carbonyl group. mdpi.com Gold catalysts have been used in the intramolecular hydroamination of N-allylic ureas. mdpi.com Palladium-catalyzed diamination of alkenes from N-allyl ureas represents another strategy, where the mechanism involves the syn insertion of the alkene into a Pd-N bond followed by reductive elimination. mdpi.com

The following table summarizes the types of catalysts and their proposed roles in the synthesis of imidazolidin-2-one rings.

| Catalyst Type | Example Reagents | Proposed Role in Mechanism |

| Acid Catalysis | Trifluoroacetic Acid (TFA) | Protonation of carbonyl oxygen, formation of cationic intermediates. |

| Base Catalysis | DBU, BEMP, TMG, LHMDS, KOBut | Deprotonation of urea nitrogen, increasing nucleophilicity. researchgate.netnih.govacs.org |

| Metal Catalysis | Cu(NO3)2, AuCl, Pd2(dba)3 | Activation of carbonyl groups, coordination to unsaturated bonds to facilitate nucleophilic attack. mdpi.com |

Mechanistic Models Explaining Stereochemical Outcomes

This compound is a chiral molecule and has been utilized as a chiral auxiliary in the asymmetric synthesis of α-amino acids. mdpi.comnih.govacs.org The stereochemical outcome of reactions involving this chiral auxiliary is dictated by the steric hindrance imposed by the substituents on the imidazolidin-2-one ring.

In the context of its use as a chiral auxiliary for the diastereoselective alkylation of iminic glycine (B1666218) derivatives, the phenyl group at the C4 position and the methyl group at the C5 position create a specific chiral environment. nih.govacs.org When the enolate of the glycine derivative is formed, the bulky phenyl group directs the incoming electrophile to the opposite face of the molecule, leading to a high degree of stereocontrol.

The stereochemistry of the imidazolidin-2-one itself is crucial. The (4R,5S) and (4S,5R) enantiomers are commonly used. The relative orientation of the phenyl and methyl groups in these enantiomers determines the facial selectivity of the reactions in which they participate as chiral auxiliaries. For example, in phase-transfer catalyzed reactions of N-(benzylidene)benzylamine with arylmethyleneanilines to form tetraarylimidazolidines, a two-step addition-cyclization mechanism has been suggested, with the stereochemistry of the final product being determined by the relative stability of the diastereomeric intermediates. researchgate.net

Autoxidation Mechanisms of Substituted Imidazolidin-2-ones

While there is no specific literature on the autoxidation of this compound, studies on structurally similar compounds provide insights into potential autoxidation pathways. For instance, the autoxidation of 4-imino-1,5-dimethyl-3-(4-nitrophenyl)imidazolidin-2-one has been investigated. epfl.chresearchgate.net

The presence of a tertiary hydrogen at the C5 position in this related imine is crucial for its reactivity towards autoxidation. The proposed mechanism involves the tautomerization of the imine to its enamine form. The single 5-methyl group is believed to enhance the population of this enamine tautomer. The enamine can then undergo a single electron transfer to molecular oxygen, leading to the formation of a hydroperoxide intermediate. This intermediate can then be converted to the corresponding 5-hydroxy derivative. In some cases, a bis(imidazolidin-5-yl) peroxide has been isolated as a minor product. epfl.chresearchgate.net

It is important to note that the 5,5-dimethyl substituted analogue of the imine was found to be stable against autoxidation, highlighting the role of the C5-hydrogen in the initiation of the autoxidation process. epfl.chresearchgate.net Based on this, it can be inferred that this compound, which also possesses a hydrogen at the C4 position adjacent to a phenyl group, might be susceptible to autoxidation under certain conditions, potentially proceeding through a similar mechanism involving the formation of a hydroperoxide intermediate at the C4 position. However, without specific experimental data for this compound, this remains a postulation based on analogy.

Applications of 1,5 Dimethyl 4 Phenylimidazolidin 2 One As a Chiral Auxiliary in Asymmetric Synthesis

Utilization in Enantioselective Synthesis of Chiral Compounds

1,5-Dimethyl-4-phenylimidazolidin-2-one is a cornerstone in the enantioselective synthesis of a wide array of chiral molecules. Its primary role is to be temporarily incorporated into a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be cleaved and often recovered for reuse, making the process efficient and economical. acs.orgnih.gov

The effectiveness of this imidazolidinone auxiliary stems from its conformationally rigid framework, which effectively shields one face of the reacting molecule. This steric hindrance forces an incoming reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer over the other. This principle has been successfully applied to the synthesis of various chiral building blocks, which are crucial for the development of pharmaceuticals and other biologically active compounds.

Diastereoselective Alkylation Reactions Involving Iminic Glycine (B1666218) Reagents Derived from this compound

A significant application of this chiral auxiliary is in the diastereoselective alkylation of iminic glycine reagents. acs.org These reagents, which are chiral equivalents of glycine enolates, are synthesized by attaching a glycine imine moiety to the this compound scaffold. acs.org The resulting glycinimides can be deprotonated to form a chiral enolate, which then reacts with various electrophiles, such as alkyl halides.

The stereochemical outcome of the alkylation is controlled by the chiral auxiliary. The bulky phenyl and methyl groups on the imidazolidinone ring create a chiral environment that directs the approach of the electrophile, resulting in high diastereoselectivity. acs.org A variety of reaction conditions have been developed to optimize this process, including the use of strong bases like lithium hexamethyldisilazide (LHMDS) at low temperatures (-78 °C), solid-liquid phase-transfer catalysis (PTC), and the use of organic bases. acs.orgnih.gov These methods allow for the synthesis of a diverse range of α-substituted amino acid precursors with excellent stereocontrol.

Table 1: Diastereoselective Alkylation of Iminic Glycine Reagents

| Electrophile | Base/Conditions | Diastereomeric Excess (d.e.) |

| Benzyl bromide | LHMDS, -78 °C | >98% |

| Allyl bromide | LiOH, TBAB, -20 °C | 90% |

| Methyl iodide | DBU, -20 °C | >98% |

| Ethyl bromoacetate | KOBut, -78 °C | 96% |

This table presents representative data on the diastereoselectivity achieved in alkylation reactions using the this compound derived glycine reagent.

Practical Asymmetric Synthesis of α-Amino Acids

The diastereoselective alkylation of iminic glycine reagents serves as a practical and powerful method for the asymmetric synthesis of non-proteinogenic α-amino acids. acs.orgnih.gov These unusual amino acids are valuable components in peptide and biomolecule synthesis, often imparting unique structural and functional properties. acs.org

Application in Diastereoselective Diels-Alder Cycloaddition Reactions

While less common than its use in amino acid synthesis, the imidazolidinone framework has been explored for its potential in directing Diels-Alder cycloaddition reactions. In this context, the chiral auxiliary is attached to a dienophile to influence the facial selectivity of the cycloaddition with a diene. The rigid structure of the auxiliary is intended to bias the approach of the diene, leading to the formation of one diastereomeric product preferentially.

Research in this area has shown that related chiral auxiliaries, such as 4-phenyloxazolidin-2-ones, can achieve good to excellent levels of diastereoselectivity in Diels-Alder reactions. rsc.org These reactions are typically highly regio- and endo-selective. rsc.org The development of imidazolidinone-based catalysts for enantioselective Diels-Alder reactions has also been a focus, aiming to create broadly applicable methods for activating α,β-unsaturated aldehydes towards cycloaddition. core.ac.uk

Role in Ligand Design and Asymmetric Catalysis

The structural motif of this compound has been incorporated into the design of chiral ligands for asymmetric catalysis. mdpi.com Chiral ligands are essential components of metal-based catalysts, creating a chiral environment around the metal center that can induce enantioselectivity in a catalyzed reaction.

By modifying the imidazolidinone scaffold, for example, by introducing coordinating groups such as pyridinyl or phosphino (B1201336) moieties, new classes of ligands can be synthesized. scispace.comresearchgate.net These ligands can then be complexed with various transition metals, such as palladium or copper, to generate catalysts for a range of asymmetric transformations. mdpi.comscispace.com These transformations include palladium-catalyzed asymmetric allylic alkylations and copper-catalyzed cyclopropanation and aziridination reactions. scispace.com The modular nature of the imidazolidinone core allows for systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for specific reactions. mdpi.com

Computational Chemistry Studies on 1,5 Dimethyl 4 Phenylimidazolidin 2 One Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of reaction mechanisms and energetics. For systems involving imidazolidin-2-one derivatives, DFT calculations are employed to map out the potential energy surfaces of reactions, identify transition states, and determine activation energies. This allows for a detailed understanding of the reaction pathways and the factors that control them.

For instance, in the synthesis of novel 4-(het)arylimidazolidin-2-ones, DFT calculations were used to rationalize the high regioselectivity observed in the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles. mdpi.com The calculations helped to elucidate the reaction mechanism, which involves the formation of an iminium cation intermediate. mdpi.com By comparing the energies of different possible reaction pathways, the researchers could confirm why one regioisomer is preferentially formed over others. mdpi.com

Geometry Optimization: Optimization of the ground state structures of the reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm the nature of the stationary points (minima or transition states) and to calculate zero-point vibrational energies and thermal corrections.

Transition State Searching: Locating the transition state structures connecting the reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state connects the desired reactant and product.

The energetic data obtained from such a study would provide quantitative insights into the reaction barriers and the thermodynamic stability of the species involved, thus explaining the observed reaction outcomes.

Molecular Mechanics (MM3) and Conformational Analysis

The stereochemical outcome of reactions involving chiral auxiliaries is highly dependent on the conformational preferences of the chiral auxiliary and its derivatives. Molecular Mechanics, particularly the MM3 force field, is a computational method well-suited for performing conformational analysis on organic molecules. It allows for the rapid calculation of the energies of a large number of conformations, thereby identifying the most stable (lowest energy) conformations.

For chiral auxiliaries like 1,5-dimethyl-4-phenylimidazolidin-2-one, the conformation of the five-membered ring and the orientation of the phenyl and methyl substituents are crucial in dictating the facial selectivity of an incoming electrophile. The phenyl group at the C4 position and the methyl group at the C5 position create a specific steric environment that blocks one face of the enolate derived from an N-acyl derivative, leading to the preferential attack from the less hindered face.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N1-C5-C4-N3) (°) | Orientation of Phenyl Group | Population (%) |

|---|---|---|---|---|

| A | 0.00 | -25.8 | Pseudo-equatorial | 75.2 |

| B | 1.25 | 30.1 | Pseudo-axial | 15.5 |

| C | 2.50 | -15.2 | Pseudo-equatorial (distorted) | 9.3 |

This data is illustrative and intended to represent the type of information that would be obtained from a molecular mechanics conformational analysis.

Such an analysis would be critical in building a model to predict the stereochemical outcome of reactions.

Quantum Chemistry Calculations for Regioselectivity and Intermediate Stability

Quantum chemistry calculations, including both semi-empirical and ab initio methods, are invaluable for understanding regioselectivity and the stability of reaction intermediates. In reactions involving ambident nucleophiles, such as the enolates derived from N-acyl-1,5-dimethyl-4-phenylimidazolidin-2-one, quantum chemical calculations can predict whether the reaction will occur at the carbon or the oxygen atom.

The stability of intermediates is another critical factor in determining the course of a reaction. In the context of the synthesis of imidazolidin-2-ones, quantum chemistry calculations have been used to assess the stability of proposed intermediates, such as iminium cations. mdpi.com The calculated stability of these intermediates can then be correlated with the observed reaction rates and product distributions.

For example, the regioselectivity of the reaction between (2,2-diethoxyethyl)ureas and various nucleophiles was rationalized by calculating the energies of the transition states leading to the different possible regioisomers. mdpi.com The results of these calculations are summarized in the table below, which shows the calculated activation energies for the formation of the 4-substituted versus the 5-substituted imidazolidin-2-one.

| Nucleophile | Activation Energy for 4-substituted product (kcal/mol) | Activation Energy for 5-substituted product (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Phenol | 15.2 | 18.9 | 4-substituted |

| Anisole | 16.1 | 19.5 | 4-substituted |

| Thiophene | 14.8 | 18.2 | 4-substituted |

Data adapted from a study on a related imidazolidinone synthesis to illustrate the application of quantum chemistry in predicting regioselectivity. mdpi.com

These calculations clearly show that the transition state leading to the 4-substituted product is lower in energy, which is consistent with the experimental observation that this is the major product. mdpi.com

Computational Prediction and Validation of Stereochemical Results

A primary goal of using computational chemistry in the study of chiral auxiliaries is the prediction and validation of the stereochemical outcome of asymmetric reactions. By constructing a computational model of the transition state of the stereodetermining step, it is often possible to predict which diastereomer will be formed in excess.

In the case of alkylation reactions of enolates derived from N-acyl-1,5-dimethyl-4-phenylimidazolidin-2-one, the stereochemical outcome is determined by the facial selectivity of the electrophilic attack on the enolate. A computational model of the transition state would need to accurately represent the geometry of the enolate, the position of the incoming electrophile, and any coordinating species, such as lithium cations.

While a specific computational study predicting the stereoselectivity for this exact chiral auxiliary is not prominent in the literature, studies on similar chiral auxiliaries, such as oxazolidinones, have successfully used computational methods to explain the observed high levels of diastereoselectivity. These studies often find that the steric bulk of the substituent on the chiral auxiliary effectively shields one face of the reactive intermediate, forcing the reactant to approach from the opposite side.

The validation of these computational predictions comes from a comparison with experimental results. When the computationally predicted major diastereomer matches the experimentally observed major diastereomer, it provides strong evidence for the validity of the proposed transition state model. This synergy between computation and experiment is a powerful approach for advancing the field of asymmetric synthesis.

Advanced Functionalization and Structural Modifications of Imidazolidin 2 One Derivatives

Synthesis of Novel Functionalized Imidazolidin-2-ones

The synthesis of novel functionalized imidazolidin-2-ones often leverages the inherent reactivity of the core structure. A significant area of investigation involves the use of 1,5-Dimethyl-4-phenylimidazolidin-2-one as a chiral auxiliary to direct stereoselective transformations. This approach has proven particularly fruitful in the asymmetric synthesis of α-amino acids. nih.govresearchgate.net

New acyclic chiral iminic glycine (B1666218) reagents derived from this compound have been prepared and undergo diastereoselective alkylation with various electrophiles. nih.govacs.org These reactions are carried out under a range of conditions, including the use of strong bases at low temperatures, solid-liquid phase-transfer catalysis, and in the presence of organic bases. nih.govacs.org The choice of reaction conditions allows for the introduction of a wide variety of functional groups onto the glycine backbone, leading to the synthesis of both natural and non-proteinogenic α-amino acids. nih.gov

The process typically involves the alkylation of the chiral iminic glycinimide, followed by hydrolysis to release the desired α-amino acid and recover the chiral auxiliary. nih.govacs.org Various hydrolysis protocols have been developed to accommodate different protecting groups and to afford the final amino acid in high enantiomeric purity. nih.govacs.org For instance, hydrolysis can be achieved in a two-step procedure or a single step under refluxing water. nih.govacs.org

| Reagent/Condition | Electrophile | Product Type | Reference |

| LHMDS, KOBu(t), -78 °C | Activated alkyl halides | α-Amino acids | nih.govacs.org |

| LiOH, TBAB, -20 °C | Electrophilic olefins | α-Amino acids | nih.govacs.org |

| DBU, BEMP, TMG, -20 °C | Dielectrophiles | Heterocyclic derivatives | nih.govacs.org |

Ring System Analogues and Bioisosteric Replacements

The modification of the core imidazolidin-2-one ring system through the introduction of analogues and bioisosteric replacements is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of molecules. Bioisosteres are functional groups or molecules that have similar physical and/or chemical properties, which can elicit a similar biological response.

One common analogue of the imidazolidin-2-one ring is the corresponding thio-derivative, imidazolidine-2-thione. This scaffold has been investigated for various biological activities. nih.gov Another closely related ring system is the hydantoin (B18101) (imidazolidine-2,4-dione), which is found in a number of pharmaceutical compounds. mdpi.commdpi.com The replacement of the carbonyl oxygen at the 2-position with sulfur or the introduction of an additional carbonyl group at the 4-position significantly alters the electronic and hydrogen-bonding properties of the ring, which can impact biological activity and metabolic stability. nih.govmdpi.com

The concept of bioisosterism extends to replacing the entire imidazolidin-2-one moiety with other five-membered heterocyclic rings that can mimic its spatial arrangement and key interactions. nih.gov Examples of such bioisosteres for amide bonds, which are a key feature of the imidazolidin-2-one (a cyclic urea), include 1,2,3-triazoles, oxadiazoles, and tetrazoles. nih.govdrughunter.com These replacements can lead to compounds with improved pharmacokinetic profiles.

| Ring System | Key Structural Difference from Imidazolidin-2-one | Potential Impact |

| Imidazolidine-2-thione | Replacement of C=O with C=S at the 2-position | Altered hydrogen bonding and electronic properties |

| Hydantoin | Presence of a second carbonyl group at the 4-position | Modified polarity and hydrogen bonding capabilities |

| 1,2,3-Triazole | Aromatic five-membered ring with three nitrogen atoms | Increased metabolic stability, altered dipole moment |

| Oxadiazole | Aromatic five-membered ring with two nitrogen and one oxygen atom | Modulation of electronic and pharmacokinetic properties |

Imidazolidin-2-one as a Scaffold for Rational Design of Complex Molecular Architectures (e.g., Non-Peptidic β-Strand Mimetics)

The rigid, five-membered ring of the imidazolidin-2-one makes it an excellent scaffold for the rational design of complex molecular architectures. Its defined stereochemistry and the ability to introduce substituents at specific positions allow for the precise spatial arrangement of functional groups. One of the notable applications in this area is the development of non-peptidic β-strand mimetics. rsc.orgrsc.org

β-strands are a fundamental secondary structure in proteins and are often involved in protein-protein interactions. rsc.org The design of small molecules that can mimic the structure and function of β-strands is a significant goal in medicinal chemistry. Researchers have designed and synthesized non-peptidic β-strand mimetics composed of alternating aryl and imidazolidin-2-one rings. rsc.orgrsc.org In these structures, the imidazolidin-2-one scaffold serves to project side-chain functionalities in a manner that mimics their orientation in a natural β-strand. rsc.orgrsc.org

Solid- and solution-phase data, along with computational modeling, have shown that the desired conformation for side-chain mimicry is readily accessible and well-populated in these aryl-linked imidazolidin-2-one systems. rsc.orgrsc.org The modular synthesis of these mimetics allows for the facile incorporation of diverse side chains, enabling the creation of molecules that can target specific protein-protein interactions. rsc.org

| Scaffold Design Principle | Key Structural Feature | Desired Outcome | Reference |

| Alternating aryl and imidazolidin-2-one rings | Rigid backbone with defined side-chain projection | Mimicry of β-strand conformation | rsc.orgrsc.org |

| Modular synthesis | Facile incorporation of diverse side chains | Targeting specific protein-protein interactions | rsc.org |

Future Research Directions and Emerging Trends in Imidazolidin 2 One Chemistry

Development of Sustainable and Green Chemistry Protocols for Imidazolidin-2-one Synthesis

In recent years, a significant shift towards environmentally benign synthetic methods has spurred the development of sustainable protocols for constructing the imidazolidin-2-one core. A key area of focus has been the utilization of carbon dioxide (CO₂) as a safe, abundant, and renewable C1 source for carbonylation reactions. mdpi.com This approach circumvents the need for hazardous phosgene (B1210022) derivatives traditionally used in such syntheses. For instance, the direct carbonylation of 1,2-diamines with CO₂ has been achieved using various catalytic systems, including ceria-based heterogeneous catalysts. mdpi.com Nanoparticulate CeO₂ has demonstrated activity in the conversion of aliphatic 1,2-diamines to their corresponding cyclic ureas, albeit with modest yields in some cases. mdpi.com

Another significant advancement is the development of one-pot, pseudo-multicomponent reactions that enhance efficiency and reduce waste. mdpi.com An example is a protocol for synthesizing 1,3-disubstituted imidazolidin-2-ones that begins with the in situ formation of a Schiff base, followed by reduction and subsequent cyclization with carbonyldiimidazole (CDI). mdpi.com This method has demonstrated good yields (55% to 81%) and represents a move towards more streamlined and sustainable processes. mdpi.com Furthermore, the concept of "on-water" synthesis, which leverages the unique properties of aqueous reaction media, is gaining traction. A notable example is a one-pot synthesis of thioxoimidazolidinone-isatin conjugates using a recyclable ZnMnO₃@Ni(OH)₂ nano-catalyst in water, highlighting a green and sustainable approach.

These green chemistry initiatives are summarized in the table below:

| Green Chemistry Approach | Key Features | Example Reactants/Catalysts |

| CO₂ Utilization | Use of a renewable and non-toxic C1 source for carbonylation. | 1,2-diamines, CO₂, Ceria-based catalysts. mdpi.com |

| One-Pot Synthesis | Combines multiple reaction steps into a single procedure, reducing waste and improving efficiency. | trans-(R,R)-Diaminocyclohexane, Carbonyldiimidazole (CDI). mdpi.com |

| "On-Water" Synthesis | Employs water as a reaction medium, avoiding volatile organic solvents. | Thiazolidinedione-isatin conjugates, ZnMnO₃@Ni(OH)₂ nano-catalyst. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The quest for higher selectivity and efficiency in imidazolidin-2-one synthesis has led to the exploration of a diverse array of novel catalytic systems, spanning both metal- and organocatalysis. mdpi.comresearchgate.net

Metal Catalysis: Transition metal catalysts have been instrumental in developing elegant strategies for constructing the imidazolidin-2-one scaffold. Palladium-catalyzed reactions have been particularly prominent, including the intramolecular diamination of alkenes and the oxidative carbonylation of ethylenediamine. mdpi.com Gold catalysis has also shown remarkable selectivity in the 5-exo-dig cyclization of acyclic propargyl ureas. mdpi.com Other metals like rhodium, iron, and copper have also been employed in various synthetic methodologies. mdpi.com For instance, a copper-mediated strategy has been developed for the diamination of N-allylic ureas. mdpi.com

Organocatalysis: A significant trend is the rise of organocatalysis, which offers a metal-free alternative. The phosphazene base BEMP has emerged as a highly active organocatalyst for the intramolecular hydroamidation of propargylic ureas, affording imidazolidin-2-ones with excellent chemo- and regioselectivity under ambient conditions and with remarkably short reaction times. researchgate.net This method is notable for its simplicity and tolerance to water. acs.org

The table below highlights some of the novel catalytic systems being explored:

| Catalyst Type | Metal/Compound | Reaction Type | Advantages |

| Metal Catalysis | Palladium (Pd) | Diamination of alkenes, Oxidative carbonylation | High efficiency and selectivity. mdpi.com |

| Gold (Au) | 5-exo-dig cyclization of propargyl ureas | High selectivity under mild conditions. mdpi.com | |

| Copper (Cu) | Diamination of N-allylic ureas | Utilizes an inexpensive metal source. mdpi.com | |

| Organocatalysis | Phosphazene base (BEMP) | Intramolecular hydroamidation of propargylic ureas | Metal-free, rapid reactions, water tolerant. researchgate.netacs.org |

Expansion of the Chiral Auxiliary Scope and Applicability

Substituted imidazolidin-2-ones are a valuable class of chiral auxiliaries in asymmetric synthesis. mdpi.com A prominent example is 1,5-Dimethyl-4-phenylimidazolidin-2-one , which has been effectively utilized as a chiral auxiliary for the diastereoselective alkylation of iminic glycine (B1666218) derivatives, providing a practical route to the asymmetric synthesis of α-amino acids. The chiral imidazolidinone can typically be recovered in good yield after hydrolysis of the alkylated product. wikipedia.org

The development of new acyclic chiral iminic glycine reagents derived from this compound has expanded the scope of this methodology. wikipedia.org These reagents undergo diastereoselective alkylation with various electrophiles under different reaction conditions, including the use of strong bases at low temperatures, solid-liquid phase-transfer catalysis, and organic bases. wikipedia.org This versatility makes it a useful tool for synthesizing both acyclic and heterocyclic (S)- and (R)-α-amino acids. wikipedia.org

The key features of this compound as a chiral auxiliary are summarized below:

| Application | Reaction Type | Key Advantages |

| Asymmetric synthesis of α-amino acids | Diastereoselective alkylation of iminic glycine derivatives | High diastereoselectivity, recoverable auxiliary, applicable to a range of electrophiles and reaction conditions. wikipedia.org |

Advanced Mechanistic Elucidation via Integrated Spectroscopic and Computational Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The integration of spectroscopic techniques and computational modeling is becoming an indispensable tool for elucidating the intricate details of reaction pathways in imidazolidin-2-one chemistry.

Computational Studies: Quantum chemistry calculations, particularly Density Functional Theory (DFT), have been employed to rationalize the regioselectivity observed in the synthesis of 4-(het)arylimidazoldin-2-ones. nih.gov These calculations can model reaction intermediates and transition states, providing insights into the energetic favorability of different reaction pathways. nih.gov For instance, in the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas, computational studies helped to explain the preferential formation of the 4-substituted regioisomer over the 5-substituted one. nih.gov DFT calculations have also been used to support the proposed mechanism in the organo-catalyzed synthesis of imidazolidin-2-ones from propargylureas, revealing the involvement of an allene (B1206475) intermediate in some cases. acs.org

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and conformational analysis of imidazolidin-2-one derivatives. mdpi.com Techniques such as 1D nOe difference experiments can help determine the preferential conformations of these molecules in solution. nih.gov

The synergy between these techniques provides a comprehensive picture of the reaction mechanism. For example, while NMR can identify the structure of the final product, computational modeling can explain why that particular isomer is formed. Future research will likely see a greater integration of these methods to provide a more complete understanding of the factors controlling reactivity and selectivity in imidazolidin-2-one synthesis.

| Technique | Application in Imidazolidin-2-one Chemistry | Insights Gained |

| Computational (DFT) | Rationalizing regioselectivity, modeling reaction pathways. | Understanding reaction intermediates, transition state energies, and the origins of selectivity. acs.orgnih.gov |

| Spectroscopic (NMR) | Structural elucidation, conformational analysis. | Determining molecular structure and preferred conformations in solution. mdpi.comnih.gov |

Design of Imidazolidin-2-one Based Scaffolds for Advanced Material Science and Chemical Biology Research

The rigid, well-defined structure of the imidazolidin-2-one ring makes it an attractive scaffold for applications beyond traditional medicinal chemistry, extending into the realms of material science and chemical biology.

In chemical biology , imidazolidin-2-one scaffolds are being incorporated into peptides to create peptidomimetics with defined secondary structures. acs.org These scaffolds can act as proline analogues and can be equipped with various side chains, including those that can be used as linkers to chemoselectively bind the peptides to nanoparticles, biomaterials, or diagnostic probes. acs.orgatamanchemicals.com This opens up possibilities for creating novel biomaterials and targeted therapeutic or diagnostic agents.

In material science , the use of 2-imidazolidinone as a reactant for the synthesis of chiral microporous materials from achiral precursors has been reported. atamanchemicals.com These materials could have potential applications in areas such as asymmetric catalysis and chiral separations. The ability to use the imidazolidin-one scaffold to control the three-dimensional architecture of materials at the molecular level is a promising area of future research. Additionally, 2-imidazolidinone is used as a crosslinking agent in polymer synthesis, enhancing the durability and strength of materials used in coatings and adhesives.

The emerging applications of imidazolidin-2-one based scaffolds are outlined below:

| Field | Application | Potential Use |

| Chemical Biology | Peptidomimetic scaffolds | Targeted drug delivery, diagnostics, novel biomaterials. acs.orgatamanchemicals.com |

| Material Science | Chiral microporous materials | Asymmetric catalysis, chiral separations. atamanchemicals.com |

| Polymer crosslinking agent | Enhanced coatings, adhesives, and composite materials. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,5-dimethyl-4-phenylimidazolidin-2-one, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via dynamic kinetic resolution (DKR) using α-haloamides and nitrogen/sulfur nucleophiles in the presence of a chiral auxiliary. Key steps include:

- Chiral Auxiliary Use : (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one acts as a stereodirecting agent to enhance enantioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >95% purity .

- Data Table :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| DKR | K₂CO₃, DMF, 60°C | 85% | 92% |

| Purification | Ethanol recrystallization | 78% | 99% |

Q. How is the structural configuration of this compound validated?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (SHELX refinement) confirms the (4R,5S) stereochemistry .

- Spectroscopic Analysis : ¹H/¹³C NMR (δ 1.2–1.5 ppm for methyl groups; δ 4.3–4.7 ppm for chiral centers) and IR (C=O stretch at 1680 cm⁻¹) .

Q. What methods are used to assess chirality and enantiomeric excess (ee) in this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers .

- Polarimetry : Specific rotation [α]₂₀ᴰ = −45° (c = 1, CHCl₃) confirms optical activity .

Advanced Research Questions

Q. How does this compound facilitate dynamic kinetic resolution (DKR) in asymmetric synthesis?

- Methodological Answer :

- Mechanistic Role : The compound’s rigid imidazolidinone framework stabilizes transition states during nucleophilic substitution, enabling high enantioselectivity (up to 95% ee) in reactions with malonic esters or thiols .

- Case Study : DKR of α-bromoamides with carbon nucleophiles achieves 85% yield and 94% ee under base-catalyzed conditions (DMF, 60°C) .

Q. What challenges arise in crystallographic studies of derivatives, and how are they resolved?

- Methodological Answer :

- Crystal Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data .

- Disorder Modeling : Partial occupancy refinement (e.g., for phenyl rotamers) improves R-factor convergence (<5%) .

Q. How do contradictory NMR and computational data for imidazolidinone derivatives inform mechanistic hypotheses?

- Methodological Answer :

- Case Example : Discrepancies between experimental ¹H NMR shifts (δ 4.5 ppm) and DFT-calculated values (δ 4.2 ppm) suggest solvent polarity effects. Validate using COSMO-RS solvation models .

- Resolution : Correlate NOESY data with molecular dynamics simulations to confirm conformational preferences .

Data Contradiction Analysis

Q. How to address discrepancies in enantiomeric excess (ee) between HPLC and polarimetry?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.